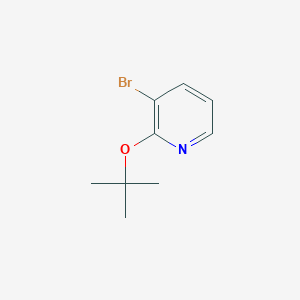

3-Bromo-2-(tert-butoxy)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-[(2-methylpropan-2-yl)oxy]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJSSGQXULGMLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 3 Bromo 2 Tert Butoxy Pyridine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring, being electron-deficient, is generally activated towards nucleophilic aromatic substitution (SNAr). However, the position of the leaving group and the nature of other substituents on the ring significantly influence the reaction's feasibility and outcome.

Reactivity of the Bromine Atom at the 3-Position

The bromine atom at the 3-position of the pyridine ring is generally less reactive towards nucleophilic aromatic substitution compared to halogens at the 2- or 4-positions. baranlab.orgimperial.ac.ukyoutube.com This is because the negative charge in the intermediate Meisenheimer complex cannot be delocalized onto the electronegative nitrogen atom when the attack occurs at the C-3 position. imperial.ac.ukyoutube.com Consequently, direct displacement of the bromine at this position by nucleophiles requires harsh reaction conditions or the presence of strongly activating groups. For 3-bromopyridine (B30812) itself, nucleophilic substitution is difficult, and reactions often proceed through alternative pathways, such as via a pyridyne intermediate in the presence of a very strong base. youtube.comacs.org

Influence of the tert-Butoxy (B1229062) Group on Substitution Patterns

The 2-tert-butoxy group, an electron-donating group, further deactivates the pyridine ring towards traditional SNAr reactions by increasing the electron density of the aromatic system. Its presence makes a direct nucleophilic attack on the adjacent C-3 position even more challenging. However, this substituent plays a crucial role in directing other types of reactions, particularly metalation, as discussed in subsequent sections. While electron-withdrawing groups are typically required to facilitate SNAr on pyridine rings, the tert-butoxy group does not fulfill this role. nih.govtum.de

Mechanistic Aspects of Nucleophilic Aromatic Substitution (SNAr) on Bromo-Pyridines

The mechanism for SNAr on pyridine generally proceeds through a two-step addition-elimination pathway. pearson.com

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (bromine). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pearson.com

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the bromide ion.

For substitution at the 2- and 4-positions of a pyridine ring, the negative charge in the Meisenheimer complex can be effectively delocalized onto the ring nitrogen, thus stabilizing the intermediate and facilitating the reaction. imperial.ac.uk This stabilization is not possible for substitution at the 3- and 5-positions. The general reactivity order for leaving groups in SNAr reactions is often F > Cl ≈ Br > I. researchgate.net

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful strategy for the functionalization of halopyridines, converting the relatively unreactive C-Br bond into a highly reactive carbon-metal bond.

Lithiation Strategies for 3-Bromopyridines

The reaction of 3-bromopyridines with organolithium reagents can follow two main pathways: direct halogen-lithium exchange or deprotonation (ortholithiation) at a position adjacent to a directing group or at the most acidic proton site. thieme-connect.com

Halogen-Lithium Exchange: Reagents like n-butyllithium (n-BuLi) typically effect a bromine-lithium exchange to generate 3-lithiopyridine. thieme-connect.comscribd.com This reaction is often conducted at low temperatures (-50 °C to -78 °C) to prevent side reactions. princeton.eduresearchgate.net Toluene (B28343) has been identified as an effective solvent for this transformation. princeton.eduresearchgate.net

Ortholithiation: In contrast, sterically hindered bases like lithium diisopropylamide (LDA) or tert-butyllithium (B1211817) (t-BuLi) can selectively deprotonate the pyridine ring. For 3-bromopyridine, t-BuLi has been shown to induce a clean lithiation at the C-4 position, ortho to the bromine atom, rather than the expected bromine-lithium exchange. thieme-connect.comthieme-connect.com The regioselectivity can be highly dependent on the lithiating agent, solvent, and even the order of reagent addition. thieme-connect.comthieme-connect.com

In the case of 3-Bromo-2-(tert-butoxy)pyridine, the bulky and electron-donating tert-butoxy group at the 2-position would sterically hinder lithiation at C-3 after a potential exchange and could influence the regioselectivity of deprotonation, potentially favoring the C-4 position.

| Reagent | Primary Outcome | Typical Conditions | Reference |

|---|---|---|---|

| n-Butyllithium | Br-Li Exchange (at C-3) | Toluene or THF, -78°C to -50°C | thieme-connect.comscribd.comprinceton.edu |

| t-Butyllithium | Ortholithiation (at C-4) | THF, -78°C | thieme-connect.comthieme-connect.com |

| Lithium Diisopropylamide (LDA) | Ortholithiation (at C-2 or C-4) | THF, -78°C | researchgate.net |

Generation and Reactivity of Organometallic Intermediates (e.g., Pyridyllithium, Pyridyl Grignard Reagents)

Pyridyllithium Reagents: The 3-lithiopyridine intermediate generated from halogen-metal exchange is a potent nucleophile. It readily reacts with a wide array of electrophiles to introduce new functional groups at the 3-position of the pyridine ring.

| Electrophile | Product Type | Reference |

|---|---|---|

| Trialkyl borates (e.g., B(OMe)3) | Pyridine-3-boronic acid | princeton.eduresearchgate.net |

| Aldehydes/Ketones (e.g., Benzophenone) | Pyridyl carbinols | researchgate.net |

| Dimethylformamide (DMF) | Pyridine-3-carboxaldehyde | - |

| Carbon dioxide (CO2) | Nicotinic acid | scribd.com |

Pyridyl Grignard Reagents: The formation of Grignard reagents from bromopyridines can sometimes be challenging. However, 3-pyridylmagnesium bromide can be prepared from 3-bromopyridine and magnesium. researchgate.netrsc.org These reagents are generally less reactive than their organolithium counterparts but offer a complementary approach for forming carbon-carbon and carbon-heteroatom bonds. Recently, light-promoted methods have been developed for the coupling of bromopyridines with Grignard reagents, proceeding via a radical mechanism (SRN1). organic-chemistry.orgnih.gov This approach, however, has been primarily demonstrated for 2- and 4-bromopyridines. organic-chemistry.orgnih.gov A competing reaction in Grignard formation can be an exchange process, leading to a pyridylmagnesium halide. rsc.org

Subsequent Electrophilic Quenching Reactions

The pyridine ring can be functionalized through metalation followed by reaction with an electrophile. In substrates like this compound, two primary pathways for metalation exist: halogen-metal exchange at the C-Br bond or deprotonation at a carbon atom activated by the adjacent nitrogen and oxygen substituents. The tert-butoxy group at the C-2 position can direct lithiation to the C-6 position. abertay.ac.uk Alternatively, metal-halogen exchange, typically using organolithium reagents like n-butyllithium or t-butyllithium at low temperatures, can selectively replace the bromine atom to form a pyridyllithium species. dergipark.org.tr This highly reactive organometallic intermediate is then "quenched" by the addition of an electrophile, allowing for the introduction of a wide variety of functional groups at the C-3 position.

This two-step sequence is a powerful tool for creating substituted pyridines that might be otherwise difficult to synthesize. The choice of electrophile determines the final product. For instance, quenching the lithiated intermediate with iodine provides a direct route to the corresponding iodo-pyridine. d-nb.info

Below is a table illustrating the types of electrophiles that can be used in quenching reactions with pyridyl-organometallic intermediates.

| Electrophile Class | Specific Electrophile Example | Resulting Functional Group |

| Halogens | Iodine (I₂) | Iodo |

| Carbonyls | Benzaldehyde | Hydroxymethyl |

| Alkyl Halides | Methyl Iodide | Methyl |

| Borates | Triisopropyl borate | Boronic acid |

This table represents general transformations possible for pyridyl-organometallic intermediates generated from corresponding bromopyridines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, the carbon-bromine bond at the C-3 position serves as a reactive handle for these transformations. The electron-deficient nature of the pyridine ring, combined with the established reactivity of aryl bromides in oxidative addition to Palladium(0) catalysts, makes this substrate an excellent candidate for various coupling reactions. nih.gov

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for constructing biaryl and heteroaryl structures. rsc.org This reaction involves the coupling of an organohalide with an organoboronic acid or its ester derivatives.

The arylation of this compound via Suzuki-Miyaura coupling provides a direct route to 3-aryl-2-(tert-butoxy)pyridines. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, in the presence of a base. researchgate.net The base, commonly sodium carbonate, potassium carbonate, or cesium carbonate, is crucial for the transmetalation step of the catalytic cycle. organic-chemistry.org A wide range of arylboronic acids, bearing both electron-donating and electron-withdrawing substituents, can be successfully coupled. google.com

The table below presents typical conditions and outcomes for Suzuki-Miyaura coupling reactions involving heteroaryl bromides.

| Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane (B91453) | High |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | dppf | K₂CO₃ | Toluene/H₂O | Good-High |

| 2-Methylphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | High |

| 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | Good |

This table is a representative summary of conditions used for Suzuki-Miyaura couplings of various aryl bromides and may be applicable to this compound. Yields are qualitative. researchgate.netnih.gov

The efficiency of the Suzuki-Miyaura coupling is significantly influenced by both steric and electronic factors. acs.org The tert-butoxy group at the C-2 position of this compound presents considerable steric bulk adjacent to the reaction site. This hindrance can affect the rate of oxidative addition to the palladium catalyst. To overcome this, bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines (e.g., XPhos, RuPhos) are often employed. acs.orgacs.org These ligands promote the formation of highly reactive, low-coordinate Pd(0) species that can more readily access the sterically encumbered C-Br bond. rsc.org

Electronic effects also play a critical role. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C-Br bond, facilitating oxidative addition. The electronic properties of the arylboronic acid partner are also important; electron-deficient boronic acids may require more forcing conditions, while electron-rich ones often react more readily. acs.org The interplay between the steric environment created by the tert-butoxy group and the electronic nature of the coupling partners dictates the optimal choice of catalyst, ligand, and reaction conditions. beilstein-journals.org

In polyhalogenated pyridines, the site of the Suzuki-Miyaura coupling can be controlled with high selectivity. nih.gov This selectivity is primarily governed by the relative reactivity of the carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl. rsc.org Therefore, if a pyridine substrate contained both a bromine and a chlorine atom, the Suzuki-Miyaura coupling would preferentially occur at the C-Br bond.

For a substrate like 3-bromo-5-chloro-2-(tert-butoxy)pyridine, the initial arylation would be expected to happen selectively at the C-3 position. The steric hindrance from the adjacent tert-butoxy group and the electronic activation at different positions also contribute to the observed regioselectivity. nih.gov In some cases, the choice of palladium ligand can influence and even reverse the inherent site-selectivity of a reaction. rsc.org This predictable selectivity allows for the stepwise and controlled functionalization of polyhalogenated pyridine rings. nih.gov

Stille Coupling Reactions

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organostannane (organotin) reagent. researchgate.net For this compound, this reaction offers an alternative to the Suzuki-Miyaura coupling for introducing various organic fragments, particularly when the corresponding organoboronic acid is unstable or difficult to access.

The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A variety of organostannanes, such as vinyl-, alkynyl-, and arylstannanes, can be used. rsc.orgnih.gov The reaction is often carried out using catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. While the toxicity of organotin compounds is a drawback, the reaction's tolerance for a wide range of functional groups makes it a valuable synthetic method. nih.gov

The table below shows examples of Stille coupling reactions with bromopyridine derivatives.

| Organostannane Reagent | Palladium Catalyst | Solvent | Product Type |

| 2-(Trimethylstannyl)pyridine | Pd(PPh₃)₄ | Toluene | Bipyridine |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | THF | Vinylpyridine |

| Tributyl(phenylethynyl)stannane | Pd(PPh₃)₄ / CuI | DMF | Arylalkynylpyridine |

| Tetraphenylstannane | Pd(OAc)₂ | DMF | Phenylpyridine |

This table illustrates the versatility of the Stille coupling for functionalizing bromopyridines. researchgate.netnih.gov

Transmetalation with Organostannanes

The Stille reaction, a cornerstone of carbon-carbon bond formation, involves the palladium-catalyzed coupling of an organohalide with an organostannane. wikipedia.org The mechanism hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org In the context of this compound, the transmetalation step is a critical phase where the organic group from the organostannane is transferred to the palladium center. wikipedia.org

The efficiency of this process can be influenced by additives. For instance, the presence of copper(I) salts and fluoride (B91410) ions can have a synergistic effect, facilitating the Stille coupling. organic-chemistry.org Fluoride ions are believed to coordinate to the organotin reagent, forming a hypervalent tin species that undergoes transmetalation at an accelerated rate. harvard.edu

Regioselectivity and Substrate Scope in Stille Couplings

The Stille coupling's utility is broadened by its tolerance of various functional groups and the ability to control which bonds react in molecules with multiple potential reaction sites. In molecules containing both a bromo and a triflate group, the reaction can be directed to selectively couple at either the carbon-bromine (C-Br) or the carbon-triflate (C-OTf) bond by carefully choosing the reaction conditions and additives. nih.gov For example, using Pd(PPh₃)₄ in 1,4-dioxane favors coupling at the C-Br bond. nih.gov

The range of organostannanes that can be used in Stille couplings is extensive, including tetraalkynylstannanes which are effective for creating arylalkynes. rsc.org The reaction's success and rate can be dramatically affected by the choice of amine additive, with strong bases like triethylamine (B128534) and diethylamine (B46881) often providing the best results. rsc.org The general reactivity order for aryl halides in Stille couplings is I > Br ≈ OTf > Cl > F. nih.gov

Negishi Coupling Reactions

The Negishi coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds, this time between an organohalide and an organozinc reagent. ambeed.com A key advantage of the Negishi reaction is its compatibility with a wide array of functional groups. nih.gov

Recent advancements have focused on making the process more practical, for instance, by generating the organozinc reagents in situ. This avoids the need to handle these often sensitive compounds separately. researchgate.net The choice of catalyst and ligand is crucial for success, especially when dealing with complex substrates. For example, the combination of Pd(OAc)₂ and the electron-rich ligand CPhos has proven effective for coupling secondary alkylzinc halides with aryl bromides. nih.gov

Other Palladium-Catalyzed Transformations

Beyond Stille and Negishi couplings, this compound is a versatile substrate for other important palladium-catalyzed reactions.

The Buchwald-Hartwig amination is a widely used method for forming carbon-nitrogen bonds, crucial for synthesizing arylamines. rug.nlresearchgate.net The reaction typically employs a palladium catalyst with an electron-rich phosphine ligand and a strong base like sodium tert-butoxide. researchgate.net The choice of ligand is critical, with bulky, electron-rich phosphines such as XPhos enabling the amination of a broad range of aryl halides, including heteroaryl halides. rug.nl

The Sonogashira coupling provides a route to synthesize alkynes by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper co-catalyst in the presence of a base. wikipedia.orgnih.gov Copper-free versions of the Sonogashira reaction have been developed, often utilizing specific palladium precatalysts and ligands to facilitate the reaction at room temperature. acs.org

Ligand and Catalyst Optimization for Cross-Coupling Processes

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the catalyst system, which includes the palladium source and, crucially, the supporting ligand. The ligand influences the catalyst's stability, activity, and selectivity.

For Stille couplings , ligands like P(t-Bu)₃ have been shown to be effective, and additives such as copper(I) iodide can significantly increase the reaction rate. harvard.edu The development of new ligands, such as those based on the imidazo[1,2-a]pyridine (B132010) scaffold, continues to expand the scope and efficiency of these reactions. nih.gov

In Buchwald-Hartwig aminations , the choice of phosphine ligand is paramount. Sterically demanding and electron-rich ligands like XPhos and other biaryl phosphines have proven to be highly effective for a wide range of substrates. rug.nl Proazaphosphatrane ligands, in combination with Pd₂(dba)₃, create highly active catalysts for the amination of aryl chlorides. researchgate.net

For Sonogashira couplings , a variety of ligands have been employed. While traditional systems often use triphenylphosphine, newer catalysts incorporating nitrogen-based ligands like pyridines and pyrimidines have been developed. wikipedia.org The development of air-stable palladium precatalysts has also simplified the execution of these reactions, allowing them to be run under milder conditions. acs.org

The optimization of reaction conditions, including the choice of solvent, base, and temperature, is also critical for achieving high yields and selectivity in all these cross-coupling processes.

Other Functionalization Reactions

Oxidation and Reduction Pathways

While cross-coupling reactions dominate the chemistry of this compound, other transformations are also possible. The pyridine ring and its substituents can undergo oxidation or reduction, leading to different derivatives. For instance, the tert-butoxy group can be cleaved under acidic conditions. The specifics of these oxidation and reduction pathways, including the reagents and conditions required, would depend on the desired transformation.

Rearrangement Processes

The structural and electronic nature of the pyridine ring, influenced by the bromo and tert-butoxy substituents, allows for intriguing molecular rearrangements under specific chemical conditions. These processes can alter the substitution pattern of the aromatic core, enabling the synthesis of isomers that are otherwise difficult to obtain.

Isomerization of Aryl Halides

The base-catalyzed isomerization of aryl halides represents a powerful strategy for the functionalization of pyridine rings. nih.govrsc.org This process is particularly relevant for 3-bromopyridine derivatives, which can be transformed into their 4-substituted counterparts, products that are often more valuable yet synthetically challenging to access directly. nih.gov

The choice of base is critical for promoting this isomerization. Non-nucleophilic organic superbases, such as P4-t-Bu, have been shown to effectively catalyze the isomerization of various bromoarenes, including the conversion of 3-bromopyridine to 4-bromopyridine (B75155). rsc.orgrsc.org Alternatively, hydroxide (B78521) bases like potassium hydroxide, when used with a phase-transfer catalyst such as 18-crown-6, can also generate the necessary pyridyne intermediates. nih.govamazonaws.com

This tandem isomerization-substitution strategy has been successfully applied to achieve 4-selective etherification, amination, and hydroxylation of 3-bromopyridines. nih.govrsc.org The presence of a 2-alkoxy group, such as the tert-butoxy group in the title compound, is tolerated in these reactions. researchgate.net For instance, the 4-selective etherification of 3-bromopyridine has been optimized by evaluating various reaction parameters, demonstrating the synthetic potential of this rearrangement. researchgate.net

| Entry | Parameter Evaluated | Conditions | Yield of 4-Ether Product (%) | Regioselectivity (4-substituted : 3-substituted) |

|---|---|---|---|---|

| 1 | Pyridine : Alcohol Ratio (1:4) | KOH, 18-crown-6, DMA, 100°C | 54% | 2.4 : 1 |

| 2 | Pyridine : Alcohol Ratio (1:2) | KOH, 18-crown-6, DMA, 100°C | 65% | 5.5 : 1 |

| 3 | Pyridine : Alcohol Ratio (1:1) | KOH, 18-crown-6, DMA, 100°C | 64% | 8.1 : 1 |

| 4 | Pyridine : Alcohol Ratio (2:1) | KOH, 18-crown-6, DMA, 100°C | 95% | 12.6 : 1 |

| 5 | KBr Additive (20 mol%) | Pyridine:Alcohol (1:1), KOH, 18-crown-6, DMA, 100°C | 73% | 11.1 : 1 |

| 6 | KBr Additive (100 mol%) | Pyridine:Alcohol (1:1), KOH, 18-crown-6, DMA, 100°C | 77% | 14.2 : 1 |

Nitro-Group Migration Phenomena in Substituted Pyridines

Nitro-group migrations are a fascinating, albeit less common, type of rearrangement observed in substituted pyridine chemistry. These phenomena underscore the dynamic nature of substituents on the pyridine ring under certain reaction conditions. While not directly documented for this compound itself, studies on closely related analogs provide critical insights into this potential reactivity.

A significant example involves the reaction of 3-bromo-4-nitropyridine (B1272033) with various amines. clockss.org In addition to the expected nucleophilic substitution products, researchers isolated an unexpected product resulting from the migration of the nitro group from the C4 to the C3 position. clockss.org This rearrangement was found to be highly dependent on the reaction solvent, with polar aprotic solvents favoring the nitro-group migration. clockss.org This transformation highlights a complex reaction manifold where the initial nucleophilic attack may induce a rearrangement pathway that competes with direct substitution.

Another well-documented mechanism for nitro-group migration occurs during the nitration of pyridines using dinitrogen pentoxide (N₂O₅). researchgate.netresearchgate.netntnu.no The reaction initially forms an N-nitropyridinium ion. researchgate.netresearchgate.net Subsequent reaction with a nucleophile like bisulfite can lead to a dihydropyridine (B1217469) intermediate. From this intermediate, the nitro group can migrate from the nitrogen atom to a carbon on the ring, often proposed to occur via a nih.govamazonaws.com sigmatropic shift, ultimately leading to the formation of a 3-nitropyridine (B142982) derivative after rearomatization. researchgate.netpsu.edu

These findings are crucial for synthetic planning involving nitrated derivatives of this compound. If a nitro group were introduced onto the pyridine ring, the possibility of its migration under either nucleophilic or strongly acidic/nitrating conditions must be considered to correctly predict and control the reaction outcomes.

Mechanistic Investigations of Reactions Involving 3 Bromo 2 Tert Butoxy Pyridine

Kinetic Studies of Reaction Pathways

For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common pathway for halopyridines, the reaction rate is dependent on the concentration of both the substrate and the nucleophile. The presence of the electron-donating tert-butoxy (B1229062) group at the 2-position would be expected to decrease the rate of a typical SNAr reaction by reducing the electrophilicity of the pyridine (B92270) ring. Conversely, the bromine at the 3-position is a good leaving group.

In metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, the kinetics are more complex, often involving several steps like oxidative addition, transmetalation, and reductive elimination. The rate of these reactions can be influenced by catalyst concentration, ligand choice, and temperature. Stability studies on similar Grignard intermediates have shown decay over time, which can affect reaction kinetics and yield. sci-hub.se

A hypothetical kinetic study of a reaction, for example, a Suzuki coupling of 3-Bromo-2-(tert-butoxy)pyridine with an arylboronic acid, might involve monitoring the disappearance of the starting material and the appearance of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Table 1: Hypothetical Kinetic Data for a Suzuki Coupling Reaction

| Time (min) | [this compound] (M) | [Product] (M) |

|---|---|---|

| 0 | 0.100 | 0.000 |

| 10 | 0.085 | 0.015 |

| 20 | 0.072 | 0.028 |

| 30 | 0.061 | 0.039 |

| 60 | 0.040 | 0.060 |

Elucidation of Transition States and Intermediates

The elucidation of transition states and intermediates provides a deeper understanding of the reaction mechanism at a molecular level. For this compound, several types of intermediates and transition states can be postulated depending on the reaction type.

In SNAr reactions, the formation of a Meisenheimer complex, a negatively charged intermediate, is a key step. The stability of this intermediate is crucial for the reaction to proceed. The electron-donating tert-butoxy group would likely destabilize such an intermediate, making this pathway less favorable compared to pyridines with electron-withdrawing groups.

In reactions involving strong bases, the formation of a pyridyne intermediate is possible. This highly reactive species is generated through the elimination of HBr. The regioselectivity of the subsequent nucleophilic attack on the pyridyne is a key aspect of this mechanism.

For metal-catalyzed cross-coupling reactions, the mechanism involves a series of organometallic intermediates. For example, in a palladium-catalyzed reaction, the catalytic cycle would involve Pd(0) and Pd(II) intermediates. The oxidative addition of this compound to a Pd(0) complex would form a Pd(II)-pyridyl intermediate. Subsequent steps would involve other intermediates arising from transmetalation and reductive elimination. The steric bulk of the tert-butoxy group could influence the geometry and stability of these intermediates.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for modeling these transient species and can provide insights into their energies and structures. acs.org

Influence of Solvent and Base on Reaction Mechanisms

The choice of solvent and base can dramatically alter the reaction pathway and product distribution.

Solvent Effects: The polarity of the solvent can significantly influence reaction rates and mechanisms.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are known to accelerate SNAr reactions by solvating the cationic species and not strongly solvating the anionic nucleophile, thus increasing its reactivity. In some cases, polar aprotic solvents have been shown to promote nitro-group migration in reactions of substituted bromonitropyridines. clockss.org

Nonpolar Solvents: In contrast, nonpolar solvents like toluene (B28343) or hexane (B92381) would be less suitable for reactions involving charged intermediates. However, they are often used in metal-catalyzed reactions where the solubility of the catalyst and reactants is a key factor.

Protic Solvents: Protic solvents like ethanol (B145695) or water can participate in the reaction, for example, through solvolysis, where the solvent itself acts as the nucleophile. pearson.com

Base Effects: The nature and strength of the base are critical, particularly in elimination and metal-catalyzed reactions.

Strong, Non-nucleophilic Bases: Bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are often used to deprotonate substrates or generate active catalysts without competing as nucleophiles. The use of bulky bases can favor the formation of less sterically hindered products (Hofmann elimination). masterorganicchemistry.com

Weaker Bases: Weaker bases like potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N) are commonly employed in cross-coupling reactions to facilitate the catalytic cycle, for instance, in the regeneration of the active catalyst.

Systematic studies on related systems have shown that varying the solvent and base can lead to different product ratios, highlighting the delicate balance of factors that control the reaction outcome. clockss.org

Table 2: Effect of Solvent and Base on a Hypothetical Nucleophilic Substitution Reaction

| Solvent | Base | Predominant Mechanism | Major Product |

|---|---|---|---|

| DMSO | K2CO3 | SNAr | Substitution at C-3 |

| THF | t-BuOK | Elimination-Addition (Pyridyne) | Mixture of regioisomers |

Stereoelectronic Effects of Substituents on Reactivity and Selectivity

The substituents on the pyridine ring, namely the 3-bromo and 2-tert-butoxy groups, exert profound stereoelectronic effects that govern the reactivity and selectivity of reactions involving this compound.

Electronic Effects:

Inductive Effect: The bromine atom is electronegative and exerts an electron-withdrawing inductive effect (-I), which can increase the electrophilicity of the adjacent carbon atoms. The oxygen of the tert-butoxy group also has a -I effect.

Mesomeric (Resonance) Effect: The tert-butoxy group has a lone pair of electrons on the oxygen atom that can be delocalized into the pyridine ring, exhibiting a strong electron-donating mesomeric effect (+M). This effect increases the electron density of the ring, particularly at the ortho and para positions, which can deactivate the ring towards nucleophilic attack but activate it for electrophilic attack. The bromine atom has a weaker +M effect.

The interplay of these electronic effects makes the pyridine ring of this compound electron-rich, which generally disfavors classical SNAr reactions. However, it can promote other reaction pathways.

Steric Effects:

tert-Butoxy Group: The tert-butyl group is exceptionally bulky. This steric hindrance at the 2-position can significantly influence the approach of reagents. It can hinder reactions at the adjacent 3-position and may direct incoming groups to other positions on the ring. In metal-catalyzed reactions, this steric bulk can affect the coordination of the pyridine to the metal center and influence the regioselectivity of the reaction. Studies on similar systems have shown that bulky groups can impact the effectiveness of arylation processes. acs.org

Bromo Group: The bromine atom is larger than a hydrogen atom and contributes to the steric environment around the 3-position.

Regioselectivity and Chemoselectivity in Reactions of 3 Bromo 2 Tert Butoxy Pyridine

Directing Effects of the tert-Butoxy (B1229062) Group

The tert-butoxy group at the C-2 position of the pyridine (B92270) ring is a strong electron-donating group through resonance, which significantly influences the molecule's reactivity. This electron-donating nature increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. The activation is most pronounced at the positions ortho and para to the tert-butoxy group (C-3 and C-5).

However, the tert-butoxy group is also exceptionally bulky. This steric hindrance can impede or prevent reactions at the adjacent C-3 position, despite its electronic activation. Consequently, electrophilic substitution or metalation reactions may be directed away from the C-3 position and preferentially occur at the less hindered C-5 position. This interplay between electronic activation and steric hindrance is a critical factor in determining the regiochemical outcome of many reactions.

Positional Reactivity of Halogens on the Pyridine Ring

The reactivity of a halogen substituent on a pyridine ring is highly dependent on its position (2, 3, or 4). Halogens at the C-2 and C-4 positions are activated towards nucleophilic aromatic substitution (SNAr). msu.edu This is because the electronegative ring nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. msu.edu

In contrast, a halogen at the C-3 position, as in 3-Bromo-2-(tert-butoxy)pyridine, is significantly less reactive towards traditional SNAr reactions. This is because the ring nitrogen does not provide the same degree of stabilization for the intermediate that would be formed. However, the C-3 bromine is well-suited for a variety of other transformations, most notably:

Palladium-catalyzed cross-coupling reactions: The C-Br bond can be readily activated by palladium catalysts to participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The general order of reactivity for halogens in these couplings is I > Br ≥ OTf ≫ Cl. nih.govnih.gov

Elimination reactions: Under strong base conditions, 3-halopyridines can undergo elimination to form highly reactive pyridyne intermediates. amazonaws.comnih.gov For this compound, this would lead to a 3,4-pyridyne, opening up pathways for nucleophilic addition and cycloaddition reactions. nih.gov

Control over Multiple Reactive Sites in Polysubstituted Pyridines

The presence of both a tert-butoxy group and a bromine atom on the pyridine ring offers multiple reactive sites. Achieving chemoselectivity—selectively reacting one functional group in the presence of others—is paramount for the successful synthesis of complex molecules. nih.govnih.gov In the case of this compound, chemists can control which site reacts by carefully choosing reagents and conditions.

A notable example of this control is the base-catalyzed isomerization of 3-bromopyridines to achieve 4-selective substitution. Research has shown that treating 3-bromopyridines with a strong base can induce an elimination-addition sequence via a pyridyne intermediate, leading to the formation of a more reactive 4-bromopyridine (B75155) isomer. amazonaws.com This 4-bromo intermediate is then highly susceptible to SNAr, allowing for the introduction of nucleophiles at the C-4 position with high selectivity. amazonaws.com This strategy effectively circumvents the low reactivity of the C-3 position towards direct nucleophilic attack.

The table below illustrates the optimization of a 4-selective etherification reaction of 3-bromopyridine (B30812), demonstrating how reaction conditions can be tuned to favor the desired product. amazonaws.com

| Entry | Equivalents of 3-Bromopyridine (8) | Equivalents of Alcohol (9) | Added Salt | Product Ratio (4-Substituted : 3-Substituted) | Overall Yield (%) |

|---|---|---|---|---|---|

| 1 | 1 | 4 | None | 2.4 : 1 | 54 |

| 2 | 1.5 | 1 | None | 8.6 : 1 | 67 |

| 3 | 1.5 | 1 | 50% KBr | >14 : 1 | 76 |

This method highlights a sophisticated level of control, where the initial C-Br bond at position 3 is used to generate a more reactive intermediate, ultimately directing substitution to a different position on the ring.

Stereoselectivity in the Synthesis of Chiral Derivatives

While this compound is an achiral molecule, it serves as a valuable precursor for the synthesis of chiral pyridine derivatives. Chiral pyridines are important structural motifs in pharmaceuticals and as ligands in asymmetric catalysis. mdpi.commetu.edu.tr Achieving stereoselectivity involves creating a new chiral center or axis in a controlled manner, leading to a preference for one stereoisomer over others.

Several general strategies for the asymmetric synthesis of chiral pyridines could be applied to this compound:

Catalytic Stereoselective Dearomatization: This modern approach involves reacting the pyridine ring with a chiral catalyst to break its aromaticity and form a partially hydrogenated, chiral product like a dihydropyridine (B1217469) or a pyridone. mdpi.com

Asymmetric Cross-Coupling: The C-3 bromine atom can be subjected to a palladium-catalyzed cross-coupling reaction with a chiral boronic acid, organozinc reagent, or other chiral coupling partner to introduce a chiral substituent.

Chiral Auxiliary-Mediated Reactions: A chiral auxiliary could be temporarily attached to the molecule to direct a subsequent reaction to occur on one face of the pyridine ring, after which the auxiliary is removed.

Transition Metal-Catalyzed Cycloadditions: While this involves building the ring from scratch, the principles of using chiral catalysts to control the stereochemistry in [2+2+2] cycloadditions to form chiral pyridines are well-established. nih.gov

Although specific examples starting directly from this compound are not prevalent in the literature, these established methodologies provide a clear roadmap for its potential use in the stereoselective synthesis of complex, value-added chiral molecules.

Computational Chemistry and Spectroscopic Characterization

Quantum Mechanical Investigations of Reactivity and Selectivity

Quantum mechanical (QM) calculations are instrumental in predicting the chemical behavior of molecules like 3-Bromo-2-(tert-butoxy)pyridine. These computational studies offer a lens into the electronic landscape of the molecule, helping to rationalize its reactivity and the selectivity observed in its reactions.

Detailed research findings from QM studies, particularly those employing Frontier Molecular Orbital (FMO) theory, illuminate the sites most susceptible to nucleophilic or electrophilic attack. For substituted pyridines, the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates their reactivity. researchgate.net The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability and reactivity. researchgate.netnih.gov

In the case of 2-alkoxypyridines, the oxygen atom's lone pairs can influence the electron density of the pyridine (B92270) ring, making certain positions more nucleophilic. ekb.eg However, the presence of an electron-withdrawing bromine atom at the C3 position and the bulky tert-butoxy (B1229062) group at the C2 position introduces complex electronic and steric effects. QM methods like energy decomposition analysis can dissect the various forces at play in a chemical transformation, such as steric hindrance and electronic interactions, which collectively determine the site selectivity of reactions like phosphination or C-H functionalization. jssnu.edu.cnmdpi.com These analyses suggest that while electronic factors might favor reaction at one position, steric hindrance from the tert-butoxy group can direct reactants to other, less-crowded sites on the pyridine ring. jssnu.edu.cnmdpi.com

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the detailed pathways of chemical reactions, including transition states and intermediates. For this compound, DFT studies are crucial for understanding the mechanisms of key transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi). ekb.egresearchgate.net

These studies typically model the entire catalytic cycle, calculating the free energy profile for each fundamental step: oxidative addition, transmetalation, and reductive elimination. researchgate.net DFT calculations have shown that for many cross-coupling reactions involving substituted pyridines, the oxidative addition of the palladium catalyst to the carbon-bromine bond is a critical, often rate-determining, step. The nature of the phosphine (B1218219) ligand on the palladium center and the substituents on the pyridine ring significantly influence the energy barrier for this step. researchgate.netiucr.org

Advanced Spectroscopic Elucidation of Structure and Isomerism

Spectroscopic analysis is fundamental to the structural confirmation and purity assessment of this compound. A combination of NMR, IR, Mass Spectrometry, and X-ray Crystallography provides a complete picture of its molecular identity.

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in this compound.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons at the C4, C5, and C6 positions of the pyridine ring. The bulky tert-butoxy group and the adjacent bromine atom would significantly influence the chemical shifts of these protons. The C6 proton, being adjacent to the nitrogen atom, would typically appear at the most downfield position. The relative positions and coupling patterns (doublets, doublet of doublets) of these three protons would unambiguously confirm the 3-bromo-2-alkoxy substitution pattern and thus verify the regioselectivity of its synthesis. A sharp, intense singlet integrating to nine protons would be observed in the aliphatic region, characteristic of the magnetically equivalent methyl protons of the tert-butyl group. researchgate.netiucr.org

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. It is expected to show nine distinct signals. Five signals would correspond to the carbon atoms of the pyridine ring, with their chemical shifts influenced by the electronegativity of the nitrogen, bromine, and oxygen atoms. The C2 and C3 carbons, directly attached to the alkoxy and bromo groups, would have characteristic chemical shifts. The spectrum would also feature signals for the quaternary and methyl carbons of the tert-butyl group. researchgate.netiucr.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish definitive correlations. A COSY spectrum would show correlations between adjacent protons on the pyridine ring, while an HSQC spectrum would link each proton to its directly attached carbon atom, allowing for unequivocal assignment of all ¹H and ¹³C signals.

| Technique | Assignment | Predicted Chemical Shift (ppm) and Multiplicity |

|---|---|---|

| ¹H NMR | H6 (Pyridine) | ~8.0-8.2 (doublet) |

| H4 (Pyridine) | ~7.6-7.8 (doublet of doublets) | |

| H5 (Pyridine) | ~6.8-7.0 (doublet of doublets) | |

| -C(CH₃)₃ | ~1.6 (singlet, 9H) | |

| ¹³C NMR | C2 (Pyridine) | ~160-162 |

| C6 (Pyridine) | ~145-148 | |

| C4 (Pyridine) | ~140-142 | |

| C5 (Pyridine) | ~115-117 | |

| C3 (Pyridine) | ~110-112 | |

| -C(CH₃)₃ | ~82-84 | |

| -C(CH₃)₃ | ~28-30 |

IR and MS provide complementary data for structural confirmation. researchgate.net

IR Spectroscopy: The infrared spectrum of this compound would display characteristic absorption bands confirming its key functional groups. Notable peaks would include C-H stretching vibrations for the aromatic ring and the aliphatic tert-butyl group, aromatic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and strong C-O stretching vibrations for the ether linkage around 1250-1000 cm⁻¹. The C-Br stretch would appear at lower wavenumbers, typically in the fingerprint region. iucr.org

Mass Spectrometry: Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. The mass spectrum would show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental formula C₉H₁₂BrNO. Common fragmentation pathways would likely include the loss of a tert-butyl cation ([M-57]⁺) or isobutylene, which are characteristic fragmentation patterns for tert-butyl ethers. researchgate.net

| Technique | Feature | Expected Value / Observation |

|---|---|---|

| IR | Aromatic C-H Stretch | ~3100-3000 cm⁻¹ |

| Aliphatic C-H Stretch | ~2980-2850 cm⁻¹ | |

| Aromatic C=C/C=N Stretch | ~1600-1400 cm⁻¹ | |

| C-O Stretch (Ether) | ~1250-1000 cm⁻¹ | |

| MS/HRMS | Molecular Ion | Isotopic pattern for one Br atom (m/z ~230 and 232) |

| Key Fragmentation | Loss of tert-butyl group (m/z 57) |

X-ray crystallography provides the most definitive structural evidence by mapping the precise spatial arrangement of atoms in a single crystal. If a suitable crystal of this compound could be grown, this technique would determine its absolute structure, including exact bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comtandfonline.com

The resulting crystal structure would confirm the substitution pattern on the pyridine ring without ambiguity and reveal the conformation of the tert-butoxy group relative to the pyridine plane. Analysis of the crystal packing could identify non-covalent interactions, such as π–π stacking or halogen bonding, that govern the supramolecular assembly. mdpi.com While crystallographic data for many substituted pyridines exist, a published crystal structure for this compound (CAS 1245898-81-0) is not currently available in the public domain.

| Compound Name |

|---|

| This compound |

Strategic Synthetic Applications of 3 Bromo 2 Tert Butoxy Pyridine in Academic Research

Utilization as a Versatile Intermediate for Complex Heterocycle Synthesis

3-Bromo-2-(tert-butoxy)pyridine serves as a crucial starting material for the synthesis of various complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The strategic placement of the bromo and tert-butoxy (B1229062) groups allows for sequential and controlled modifications, leading to the construction of intricate molecular architectures.

One notable application is in the synthesis of furopyridines . Research has demonstrated the utility of related 2-alkoxypyridine derivatives in constructing the furo[2,3-b]pyridine (B1315467) core. openlabnotebooks.orgnih.govsemanticscholar.org For instance, a synthetic route to furopyridine derivatives was developed starting from 2,5-dichloronicotinic acid, which was converted to an ester. Subsequent reaction with an alkoxide, followed by intramolecular cyclization, afforded the furopyridine scaffold. nih.gov The tert-butoxy group in this compound can be readily cleaved under acidic conditions, a feature that is often exploited in multi-step syntheses. openlabnotebooks.org

Furthermore, this compound is instrumental in the synthesis of pyridopyrimidines , a class of compounds with diverse biological activities. mdpi.comresearchgate.net The synthesis of various pyridopyrimidine structures often involves the initial functionalization of a substituted pyridine (B92270) ring. mdpi.comuzhnu.edu.ua For example, the synthesis of certain pyridopyrimidine derivatives has been achieved through the cyclocondensation of aminopyridines with other reagents. uzhnu.edu.ua While direct use of this compound in these specific examples is not detailed, its structural motifs are highly relevant to the construction of such bicyclic systems. The bromo group can be converted to an amino group, which is a common precursor for building the pyrimidine (B1678525) ring.

The tert-butoxy group plays a dual role: it acts as a protecting group for the 2-position of the pyridine ring and directs lithiation to the 3-position, a strategy that can be used to introduce other functionalities necessary for subsequent cyclization reactions.

Scaffold for Regioselective Functionalization of Pyridines

The inherent reactivity differences between the various positions on the pyridine ring, further modulated by the bromo and tert-butoxy substituents, make this compound an excellent scaffold for regioselective functionalization.

The bromine atom at the 3-position is susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the selective introduction of aryl, alkyl, and other functional groups at this specific position. For instance, a tosyloxy substituent at the 2-position has been shown to direct a highly regioselective Br/Mg exchange reaction on 3,5-dibromopyridine (B18299) derivatives at the 3-position. nih.gov This principle of directed metallation is applicable to this compound, where the tert-butoxy group can influence the regioselectivity of metal-halogen exchange or directed ortho-metalation.

The tert-butoxy group, being bulky, can sterically hinder the 2-position, thereby directing incoming reagents to other positions on the ring. This steric influence is a key factor in controlling the regioselectivity of reactions. Moreover, the tert-butoxy group can be cleaved to reveal a hydroxyl group, which can then be used for further transformations, adding another layer of synthetic versatility. The ability to selectively functionalize the C3 and C5 positions of the pyridine ring is crucial for building libraries of compounds for drug discovery and other applications. nih.gov

Precursor for Ligand Synthesis in Coordination Chemistry

The pyridine core is a fundamental component of many ligands used in coordination chemistry and catalysis. This compound serves as a valuable precursor for the synthesis of novel and tailored ligands.

The bromine atom can be readily displaced or used in cross-coupling reactions to introduce phosphine (B1218219), amine, or other coordinating groups. For example, the synthesis of ONO pincer ligand precursors has been achieved using substituted pyridines. mdpi.com The tert-butoxy group can be retained in the final ligand to modulate its steric and electronic properties or can be cleaved to provide a hydroxyl group that can act as a coordinating atom.

Research has shown the synthesis of various ligand types, such as those based on imidazo[1,2-a]pyridine (B132010) and bipyridine, starting from functionalized pyridine precursors. rsc.orgcdnsciencepub.com The ability to introduce different functionalities at specific positions of the pyridine ring, as offered by this compound, is critical for fine-tuning the properties of the resulting metal complexes for applications in catalysis and materials science.

Development of Novel Methodologies in C-C and C-X Bond Formation

This compound is an important substrate in the development and optimization of new methodologies for carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation.

It is frequently employed in Suzuki-Miyaura coupling reactions to form C-C bonds. mdpi.combeilstein-journals.orgnih.govresearchgate.net These reactions typically involve the palladium-catalyzed coupling of the bromopyridine with a boronic acid or ester. mdpi.comnih.gov The electronic nature of the pyridine ring and the steric environment around the bromine atom can influence the efficiency and scope of these reactions, providing valuable insights for method development.

Similarly, it is a substrate for Sonogashira coupling reactions , which form C-C bonds between aryl halides and terminal alkynes. wikipedia.orgresearchgate.netbeilstein-journals.orgnih.gov The development of copper-free Sonogashira conditions and the use of novel palladium catalysts have been explored with substrates like bromopyridines. nih.gov

The compound is also utilized in Buchwald-Hartwig amination reactions to form C-N bonds. rsc.orgnih.govsnnu.edu.cnresearchgate.netresearchgate.net These reactions are crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. The development of efficient catalysts and reaction conditions for the amination of heteroaryl halides like this compound is an active area of research. researchgate.net

The reactivity of this compound in these and other cross-coupling reactions helps to expand the synthetic chemist's toolbox, enabling the construction of increasingly complex molecules with high precision and efficiency. acs.orgrsc.orgresearchgate.net

Future Research Directions and Unexplored Reactivity

Development of More Sustainable and Greener Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of greener synthetic routes to 3-bromo-2-(tert-butoxy)pyridine and its derivatives. This includes exploring atom-economical reactions that minimize waste and the use of hazardous reagents. rsc.org For instance, processes that avoid harsh conditions and excessive use of protecting groups, which often require additional steps for installation and removal, would be highly desirable. snnu.edu.cnbangor.ac.uk Investigation into catalytic systems that can operate under milder conditions, in greener solvents, or even in solvent-free systems, presents a significant area for advancement. google.comgoogle.com The development of one-pot tandem reactions, where multiple transformations occur in a single reaction vessel, could also contribute to more sustainable and efficient syntheses. rsc.org

Investigation of C-H Functionalization Adjacent to the Bromo/tert-Butoxy (B1229062) Groups

Direct C-H functionalization has emerged as a powerful tool for the efficient modification of organic molecules, bypassing the need for pre-functionalized starting materials. researchgate.netbeilstein-journals.org The pyridine (B92270) core, however, presents unique challenges due to its electron-deficient nature and the coordinating ability of the nitrogen atom, which can complicate catalyst-substrate interactions. researchgate.netbeilstein-journals.org Future research should focus on developing methods for the selective C-H functionalization of the pyridine ring in this compound, particularly at the positions adjacent to the existing bromo and tert-butoxy substituents.

The electronic properties of the pyridine ring typically favor functionalization at the C2 or C4 positions. researchgate.net However, recent advancements have demonstrated the potential for meta-selective C-H functionalization. snnu.edu.cn Exploring these strategies for this compound could unlock novel pathways to previously inaccessible derivatives. This includes the investigation of directing group strategies, where a functional group guides a catalyst to a specific C-H bond, as well as non-directed approaches that rely on the inherent reactivity of the substrate and catalyst. snnu.edu.cnnih.gov The development of catalysts that can overcome the electronic bias of the pyridine ring and achieve high regioselectivity will be crucial. snnu.edu.cn

Exploration of Radical-Mediated Transformations

Radical chemistry offers a complementary approach to traditional ionic reactions and has seen a resurgence in recent years due to the development of new initiation methods, such as photoredox catalysis. beilstein-journals.org The exploration of radical-mediated transformations involving this compound represents a promising avenue for future research. The bromine atom can serve as a handle for generating aryl radicals, which can then participate in a variety of coupling and cyclization reactions. nih.gov

For instance, radical-mediated aryl amination has been shown to be an effective method for the synthesis of nitrogen-containing heterocycles. nih.gov Investigating the addition of aryl radicals derived from this compound to azomethines could lead to the synthesis of novel and complex molecular architectures. nih.gov Furthermore, radical cascade reactions, where a single initiation event triggers a series of bond-forming steps, could be employed to rapidly construct polycyclic systems from simple precursors. acs.orguv.es The development of stereoselective radical reactions would be particularly valuable for the synthesis of chiral molecules.

Catalyst Design for Enhanced Selectivity and Efficiency

The design and development of novel catalysts with enhanced selectivity and efficiency are central to advancing the synthetic utility of this compound. Chiral catalysts, in particular, are essential for the asymmetric synthesis of enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry. acs.orgacs.org

Future research should focus on the design of catalysts that can effectively control the regioselectivity and stereoselectivity of reactions involving this compound. This could involve the synthesis of new chiral ligands for transition metal catalysts or the development of novel organocatalysts. acs.orgacs.org For example, chiral 4-(dimethylamino)pyridine (DMAP) analogues have proven to be effective nucleophilic catalysts in a variety of asymmetric transformations. acs.org Designing similar catalysts tailored to the specific steric and electronic properties of this compound could lead to significant breakthroughs. Furthermore, computational modeling can aid in the rational design of catalysts by providing insights into reaction mechanisms and catalyst-substrate interactions. mdpi.com

Multicomponent Reaction Strategies Incorporating this compound

Multicomponent reactions (MCRs), in which three or more starting materials are combined in a single step to form a complex product, are highly valued for their efficiency and atom economy. mdpi.comrug.nl Incorporating this compound into MCR strategies presents a significant opportunity to rapidly generate diverse libraries of complex molecules. acs.orgresearchgate.net

The development of novel MCRs that utilize the unique reactivity of this compound could lead to the discovery of new bioactive compounds. mdpi.com For example, the bromo substituent can be used as a handle for subsequent cross-coupling reactions, allowing for further diversification of the MCR products. acs.org The tert-butoxy group can influence the steric environment of the reaction, potentially leading to unique selectivity. Research in this area could focus on designing new MCRs or adapting existing ones to accommodate this compound as a key building block. researchgate.netnih.gov

Q & A

Basic Question: What are the common synthetic routes for preparing 3-Bromo-2-(tert-butoxy)pyridine?

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized pyridine derivative. A plausible route starts with 2-(tert-butoxy)pyridine, which undergoes regioselective bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent such as CCl₄ or acetonitrile . Alternatively, tert-butoxy introduction via nucleophilic substitution (e.g., SNAr) on a pre-brominated pyridine scaffold may be employed, leveraging the electron-withdrawing effect of bromine to activate the ortho position . Reaction optimization often requires temperature control (0–50°C) and inert atmospheres to minimize side products like di-brominated species .

Advanced Question: How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate?

Methodological Answer:

The bromine atom at the 3-position makes this compound a versatile electrophile for cross-coupling. For Suzuki reactions:

- Use Pd catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with aryl/heteroaryl boronic acids.

- Optimize base (e.g., K₂CO₃ or Cs₂CO₃) and solvent (toluene/EtOH or DMF/H₂O) to enhance coupling efficiency.

- Monitor regioselectivity: The tert-butoxy group at position 2 may sterically hinder coupling at adjacent positions, favoring reactivity at the brominated site .

- Troubleshoot low yields by pre-purifying the boronic acid partner or using microwave-assisted conditions to accelerate reaction kinetics .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify tert-butoxy protons (δ ~1.3 ppm, singlet) and pyridine ring protons (δ 7–8.5 ppm). Coupling patterns confirm substitution (e.g., para/ortho relationships) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z: ~244.02 for C₉H₁₁BrNO).

- IR Spectroscopy : Detect C-Br stretch (~550–600 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

- X-ray Crystallography : Resolve steric effects of the tert-butoxy group and verify bond angles/planarity of the pyridine ring .

Advanced Question: How does the tert-butoxy group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

The tert-butoxy group at position 2 acts as a strong electron-donating group via resonance, activating the pyridine ring toward electrophilic attack but deactivating adjacent positions for NAS. Key considerations:

- Ortho vs. Para Reactivity : Bromine at position 3 directs incoming nucleophiles to the 4-position (para to Br), but steric bulk from tert-butoxy may limit accessibility.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents may stabilize intermediates.

- Temperature : Elevated temperatures (80–120°C) may overcome steric hindrance but risk decomposition. Contrast with methoxy-substituted analogs to isolate steric vs. electronic contributions .

Basic Question: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

This compound serves as a key intermediate in drug discovery:

- Bioisosteric Replacement : The tert-butoxy group mimics hydroxyl or methoxy groups in target molecules while improving metabolic stability .

- Kinase Inhibitor Synthesis : Used in constructing pyridine-based scaffolds that interact with ATP-binding pockets .

- Proteolysis-Targeting Chimeras (PROTACs) : Bromine enables conjugation to E3 ligase ligands via cross-coupling .

Advanced Question: How can researchers resolve contradictions in reported regioselectivity during functionalization?

Methodological Answer:

Discrepancies in substitution patterns may arise from competing electronic/steric effects. To address:

Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potentials and identify reactive sites .

Isotopic Labeling : Track substitution pathways using deuterated analogs.

Competition Experiments : Compare reactivity with 3-Bromo-2-methoxypyridine to isolate tert-butoxy’s steric impact .

In-situ Monitoring : Employ LC-MS or NMR to detect transient intermediates .

Basic Question: What purification strategies are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/EtOAc (4:1 to 9:1) gradients. The tert-butoxy group increases hydrophobicity, requiring higher non-polar solvent ratios .

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve polar by-products .

Advanced Question: What mechanistic insights explain the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions : The tert-butoxy group undergoes cleavage via SN1 mechanisms, forming 3-bromo-2-hydroxypyridine. Stabilize by avoiding protic acids (e.g., use TFA instead of HCl) .

- Basic Conditions : The pyridine nitrogen’s lone pair resists deprotonation, but strong bases (e.g., LDA) may deprotonate α-hydrogens adjacent to Br. Use low temperatures (<0°C) to suppress degradation .

- Comparative Studies : Contrast with 2-methoxy analogs to quantify tert-butoxy’s steric protection .

Basic Question: How is the compound’s lipophilicity (LogP) estimated, and why is this critical for drug design?

Methodological Answer:

- Experimental LogP : Determine via shake-flask (octanol/water partition) or HPLC retention time correlation.

- Computational Tools : Use software like MarvinSuite or Molinspiration. The tert-butoxy group increases LogP (~2.5–3.0), enhancing membrane permeability but risking solubility issues .

- Design Implications : Balance lipophilicity with polar surface area (PSA) to optimize bioavailability .

Advanced Question: What strategies mitigate competing side reactions in multi-step syntheses using this compound?

Methodological Answer:

- Protection/Deprotection : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl intermediates).

- Sequential Functionalization : Prioritize bromine substitution before modifying the tert-butoxy group.

- Catalytic Systems : Employ Pd/NHC catalysts for selective cross-coupling without disturbing the tert-butoxy moiety .

- By-product Analysis : Use GC-MS or MALDI-TOF to identify and suppress pathways leading to dimerization or over-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.